2-Amino-2-(5-methylthiophen-2-yl)acetic acid
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Overview
Description
2-Amino-2-(5-methylthiophen-2-yl)acetic acid is an organic compound with the molecular formula C7H9NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and features an amino group and a carboxylic acid group attached to the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-2-(5-methylthiophen-2-yl)acetic acid can be synthesized through several methods. One common approach involves the reaction of 2-methylthiophene with acetic anhydride to form 2-acetyl-5-methylthiophene, which is then subjected to further reactions to introduce the amino and carboxylic acid groups . Another method involves the use of thiophene derivatives and appropriate reagents to achieve the desired substitution patterns .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(5-methylthiophen-2-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols .
Scientific Research Applications
2-Amino-2-(5-methylthiophen-2-yl)acetic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-2-(5-methylthiophen-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological molecules, influencing their function. The thiophene ring can participate in π-π interactions and other non-covalent interactions, contributing to its biological activity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(3-methylthiophen-2-yl)acetic acid
- 2-Amino-2-(4-methylthiophen-2-yl)acetic acid
- 2-Amino-2-(5-ethylthiophen-2-yl)acetic acid
Uniqueness
2-Amino-2-(5-methylthiophen-2-yl)acetic acid is unique due to the specific positioning of the methyl group on the thiophene ring, which can influence its chemical reactivity and biological activity. This positional isomerism can result in different interactions with biological targets and distinct pharmacological profiles .
Properties
IUPAC Name |
2-amino-2-(5-methylthiophen-2-yl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2S/c1-4-2-3-5(11-4)6(8)7(9)10/h2-3,6H,8H2,1H3,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZZCZZBTRRPPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(S1)C(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60342357 |
Source
|
Record name | 2-amino-2-(5-methylthiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
89776-66-9 |
Source
|
Record name | 2-amino-2-(5-methylthiophen-2-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60342357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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